molecular formula C26H34O B12621309 (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone CAS No. 918500-18-2

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone

Cat. No.: B12621309
CAS No.: 918500-18-2
M. Wt: 362.5 g/mol
InChI Key: QMCSXDFMTMCAFE-UHFFFAOYSA-N
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Description

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone is a chemical compound with the molecular formula C₂₆H₃₄O It is characterized by the presence of a decyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone typically involves the following steps:

    Formation of the Decylphenyl Intermediate: The initial step involves the alkylation of phenylmagnesium bromide with decyl bromide to form 4-decylphenylmagnesium bromide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(prop-2-en-1-yl)benzoyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, mild temperatures.

    Substitution: Br₂, HNO₃, FeCl₃ as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.

    (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

This detailed article provides a comprehensive overview of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918500-18-2

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

(4-decylphenyl)-(4-prop-2-enylphenyl)methanone

InChI

InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-13-23-16-20-25(21-17-23)26(27)24-18-14-22(12-4-2)15-19-24/h4,14-21H,2-3,5-13H2,1H3

InChI Key

QMCSXDFMTMCAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC=C

Origin of Product

United States

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